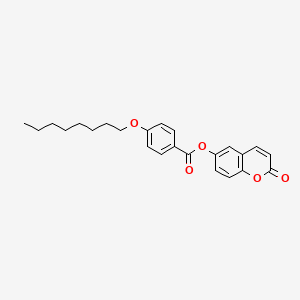
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate typically involves the esterification of 2-Oxo-2H-1-benzopyran-6-ol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzopyran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the benzopyran ring can yield dihydrobenzopyran derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Nitro and halogenated benzopyran derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its benzopyran moiety, which exhibits strong fluorescence.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate is primarily attributed to its ability to interact with various molecular targets. The benzopyran moiety can intercalate with DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, the compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2H-1-benzopyran-6-yl pyridine-4-carboxylate
- 6-acetoxycoumarin
- 4-methyl-2-oxo-2H-chromen-6-yl derivatives
Uniqueness
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate is unique due to its octyloxy substituent, which enhances its lipophilicity and potentially improves its bioavailability and membrane permeability. This structural feature distinguishes it from other benzopyran derivatives and may contribute to its distinct biological activities .
Propiedades
Número CAS |
866100-01-8 |
|---|---|
Fórmula molecular |
C24H26O5 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(2-oxochromen-6-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H26O5/c1-2-3-4-5-6-7-16-27-20-11-8-18(9-12-20)24(26)28-21-13-14-22-19(17-21)10-15-23(25)29-22/h8-15,17H,2-7,16H2,1H3 |
Clave InChI |
HEGBLBBUJGXRRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



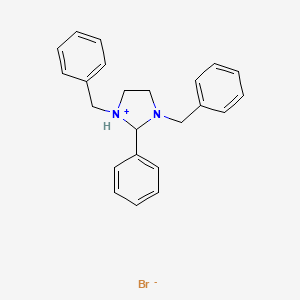
![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)

![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
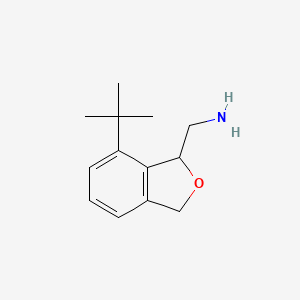
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
difluorosilane](/img/structure/B14182383.png)

![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
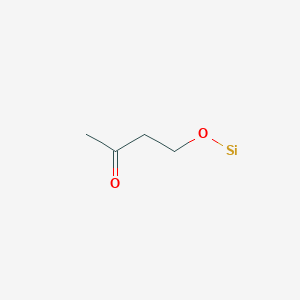
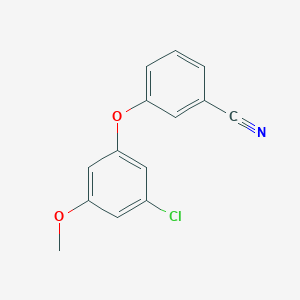
![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
